Cas no 1374134-46-9 ((3-bromo-6-chloro-4-methyl-2-pyridinyl)methanol)

(3-Bromo-6-chloro-4-methyl-2-pyridinyl)methanol is a halogenated pyridine derivative with a hydroxymethyl functional group, making it a versatile intermediate in organic synthesis. Its structure, featuring bromo and chloro substituents at the 3- and 6-positions, along with a methyl group at the 4-position, provides multiple reactive sites for further functionalization. The hydroxymethyl group enhances its utility in cross-coupling reactions, nucleophilic substitutions, and as a precursor for heterocyclic compounds. This compound is particularly valuable in pharmaceutical and agrochemical research, where selective modifications of the pyridine core are required. Its stability and well-defined reactivity profile make it a reliable building block for complex molecular architectures.
(3-bromo-6-chloro-4-methyl-2-pyridinyl)methanol structure
1374134-46-9 structure
Product Name:(3-bromo-6-chloro-4-methyl-2-pyridinyl)methanol
CAS No:1374134-46-9
MF:C7H7BrClNO
MW:236.493580102921
MDL:MFCD26383635
CID:1244260
PubChem ID:77230709
Update Time:2025-10-07

(3-bromo-6-chloro-4-methyl-2-pyridinyl)methanol Chemical and Physical Properties

Names and Identifiers

    • (3-bromo-6-chloro-4-methyl-2-pyridinyl)methanol
    • AC1MCMP8
    • (3-bromo-6-chloro-4-methylpyridin-2-yl)methanol
    • ACMC-209iwx
    • 3-Bromo-5-nitrophenylboronic acid
    • ANW-28783
    • (3-bromo-5-trifluoromethoxy-phenyl)-methanol
    • 3-Bromo-5-nitrobenzeneboronic acid
    • CTK1C2059
    • SureCN3755068
    • DA-11222
    • (3-Bromo-6-chloro-4-methyl-pyridin-2-yl)-methanol
    • AKOS032948073
    • PXLTWJQATINGOW-UHFFFAOYSA-N
    • SCHEMBL2723736
    • 1374134-46-9
    • MDL: MFCD26383635
    • Inchi: 1S/C7H7BrClNO/c1-4-2-6(9)10-5(3-11)7(4)8/h2,11H,3H2,1H3
    • InChI Key: PXLTWJQATINGOW-UHFFFAOYSA-N
    • SMILES: BrC1C(CO)=NC(=CC=1C)Cl

Computed Properties

  • Exact Mass: 234.93995g/mol
  • Monoisotopic Mass: 234.93995g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 136
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 33.1Ų

(3-bromo-6-chloro-4-methyl-2-pyridinyl)methanol Pricemore >>

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(3-bromo-6-chloro-4-methyl-2-pyridinyl)methanol Related Literature

Additional information on (3-bromo-6-chloro-4-methyl-2-pyridinyl)methanol

Latest Research Advances on (3-bromo-6-chloro-4-methyl-2-pyridinyl)methanol (CAS: 1374134-46-9) in Chemical Biology and Pharmaceutical Applications

The compound (3-bromo-6-chloro-4-methyl-2-pyridinyl)methanol (CAS: 1374134-46-9) has recently emerged as a key intermediate in the synthesis of novel pharmaceutical agents and bioactive molecules. This heterocyclic alcohol derivative has attracted significant attention due to its versatile reactivity and potential applications in drug discovery. Recent studies have explored its utility in the development of kinase inhibitors, antimicrobial agents, and other therapeutic compounds.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the effectiveness of this compound as a building block for Bruton's tyrosine kinase (BTK) inhibitors. The research team utilized (3-bromo-6-chloro-4-methyl-2-pyridinyl)methanol as a core structure to develop potent and selective BTK inhibitors with improved pharmacokinetic properties. The compound's halogen substituents proved particularly valuable for structure-activity relationship optimization.

In synthetic chemistry applications, researchers have developed novel catalytic methods for the further functionalization of (3-bromo-6-chloro-4-methyl-2-pyridinyl)methanol. A recent Nature Communications paper (2024) described a palladium-catalyzed cross-coupling approach that enables efficient conversion of this compound into various derivatives while preserving the valuable hydroxyl functionality. This advancement significantly expands the synthetic utility of this building block.

From a pharmacological perspective, studies have investigated the metabolic stability and toxicity profile of (3-bromo-6-chloro-4-methyl-2-pyridinyl)methanol derivatives. Recent in vitro and in vivo data suggest that properly modified derivatives exhibit favorable ADME (absorption, distribution, metabolism, and excretion) properties, making them promising candidates for further drug development. The compound's structural features appear to contribute to enhanced membrane permeability while maintaining acceptable safety profiles.

Current research directions include exploring the use of (3-bromo-6-chloro-4-methyl-2-pyridinyl)methanol in PROTAC (proteolysis targeting chimera) development and other targeted protein degradation strategies. The compound's ability to serve as a linker component while providing additional points for structural diversification makes it particularly valuable in these emerging therapeutic approaches. Several pharmaceutical companies have included derivatives of this compound in their preclinical pipelines.

Analytical characterization of (3-bromo-6-chloro-4-methyl-2-pyridinyl)methanol has also seen recent advancements. New HPLC and LC-MS methods have been developed to ensure the purity and quality of this compound in pharmaceutical applications. These analytical developments are crucial for maintaining consistency in drug substance manufacturing processes that utilize this intermediate.

Looking forward, researchers anticipate that (3-bromo-6-chloro-4-methyl-2-pyridinyl)methanol will continue to play an important role in medicinal chemistry, particularly in the development of targeted therapies for oncology and inflammatory diseases. Its unique combination of reactivity, stability, and synthetic versatility positions it as a valuable tool for drug discovery programs aiming to address unmet medical needs.

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